2-(4-tert-butylphenyl)-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine
Description
2-(4-tert-butylphenyl)-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine is a complex organic compound with a unique structure that combines a quinazoline core with a morpholine and tert-butylphenyl substituent
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c1-25(2,3)20-11-9-19(10-12-20)23-27-22-8-5-4-7-21(22)24(28-23)26-13-6-14-29-15-17-30-18-16-29/h4-5,7-12H,6,13-18H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLOWULJWKBDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-tert-butylphenyl)-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-Butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Morpholine Group: This can be done through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(4-tert-butylphenyl)-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine or quinazoline moieties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
2-(4-tert-butylphenyl)-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, while the tert-butylphenyl group can contribute to its stability and binding affinity. The exact pathways and targets involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(4-tert-butylphenyl)-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine include:
2-(4-tert-butylphenyl)-1-morpholin-4-yl-ethanethione: This compound shares the tert-butylphenyl and morpholine groups but has a different core structure.
Tris(2,4-di-tert-butylphenyl) phosphite: While structurally different, this compound also contains tert-butylphenyl groups and is used in various applications.
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound has a similar tert-butylphenyl group but a different heterocyclic core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
